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molecular formula C10H14Cl4N2O2 B449932 Piperazine, 1,4-bis(dichloroacetyl)-2,5-dimethyl- CAS No. 78060-65-8

Piperazine, 1,4-bis(dichloroacetyl)-2,5-dimethyl-

Cat. No. B449932
M. Wt: 336g/mol
InChI Key: SDOONCCYDHUSEZ-UHFFFAOYSA-N
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Patent
US04392882

Procedure details

29.4 g (0.2 mol) of dichloroacetyl chloride were added dropwise to a solution of 22.8 g (0.2 mol) of 2,5-dimethyl-piperazine in 150 ml of toluene at 20° C., while stirring. The mixture was subsequently stirred at 20° C. for 5 hours. Thereafter, the precipitate which had formed was filtered off and recrystallized twice from toluene. 8 g (24% of theory) of N,N'-bis-(dichloroacetyl)-2,5-dimethyl-piperazine were obtained in this manner in the form of colorless crystals of melting point 215° C.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:6])[C:3](Cl)=[O:4].[CH3:7][CH:8]1[CH2:13][NH:12][CH:11]([CH3:14])[CH2:10][NH:9]1>C1(C)C=CC=CC=1>[Cl:1][CH:2]([Cl:6])[C:3]([N:9]1[CH2:10][CH:11]([CH3:14])[N:12]([C:3](=[O:4])[CH:2]([Cl:6])[Cl:1])[CH2:13][CH:8]1[CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Name
Quantity
22.8 g
Type
reactant
Smiles
CC1NCC(NC1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred at 20° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the precipitate which had formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized twice from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)N1C(CN(C(C1)C)C(C(Cl)Cl)=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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